1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzoyl chloride with 4-(methylsulfonyl)aniline can form an intermediate, which is then subjected to cyclization with hydrazine derivatives to yield the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 1-(3-chlorophenyl)-5-ethyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 1-(3-chlorophenyl)-5-methyl-N-[4-(ethylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Uniqueness
1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN4O3S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(4-methylsulfonylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S/c1-11-19-16(21-22(11)14-5-3-4-12(18)10-14)17(23)20-13-6-8-15(9-7-13)26(2,24)25/h3-10H,1-2H3,(H,20,23) |
InChI Key |
KPBVLMPPAUWFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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